molecular formula C8H6ClN3O2 B077250 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 14714-22-8

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B077250
CAS RN: 14714-22-8
M. Wt: 211.6 g/mol
InChI Key: QPUBOGNHAFQPOP-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound with potential interest in various fields of chemistry and pharmacology. Its synthesis and properties are part of ongoing research to explore its utility and biological relevance.

Synthesis Analysis

The synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid and related compounds involves multiple steps, including reactions in anhydrous conditions and specific reagents like ethyl 2-chloroacetoacetate. The compound can be obtained through alkaline or acid hydrolysis from its ester forms (Abignente et al., 1992).

Molecular Structure Analysis

Detailed structural analysis, including X-ray diffraction and NMR techniques, are employed to confirm the compound's configuration. Density functional theory calculations, Hirshfeld surface analysis, and energy frameworks are also applied to understand the molecular structure and interactions (Sallam et al., 2021).

Chemical Reactions and Properties

The reactivity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid towards various chemical reactions like nitration, nitrosation, and chlorination has been studied. The reactivity can vary significantly depending on the nature of substituents and reaction conditions (Hervet et al., 2002).

Scientific Research Applications

  • Pharmacological Activity : Ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and their corresponding carboxylic acids were synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis. The study discusses the structure-activity relationships and the mechanism of action (Abignente et al., 1992).

  • Synthesis and Structural Analysis : Research on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog, along with their derivatives, was reported. The study also includes the reactivity of these compounds, their nuclear magnetic resonance spectra, and acidity constants (Lombardino, 1968).

  • Antiviral Activities : Novel 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antiviral activity. Some compounds showed significant inhibition of human cytomegalovirus and varicella-zoster virus replication, suggesting their potential as antiviral agents (Galtier et al., 2003).

  • Potential Antifilarial Agents : Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds were synthesized and evaluated for their antifilarial activity. Despite the synthesis of various analogs, none showed significant antifilarial activity (Mourad et al., 1992).

  • Antiinflammatory Activity : Research on ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids revealed that these compounds exhibit significant analgesic activity. The study highlights the importance of understanding the mechanism of action for these compounds (Abignente et al., 1990).

  • Synthesis and Reactivity Studies : The synthesis and reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions were studied. This research provides insights into the structural determinations and reaction mechanisms of these compounds (Hervet et al., 2002).

  • Central Nervous System Activity : Syntheses of various imidazo[1,2-b]pyridazine derivatives with different substituents were reported, and their activities on the central nervous system were evaluated, particularly their ability to displace diazepam from rat brain membranes (Barlin et al., 1994).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUBOGNHAFQPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576634
Record name 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

CAS RN

14714-22-8
Record name 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KD Farrell, Y Gao, DA Hughes, R Henches, Z Tu… - European Journal of …, 2023 - Elsevier
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives which were highly active against autoluminescent Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (…
Number of citations: 3 www.sciencedirect.com

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